molecular formula C17H20N8 B15117602 9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine

9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine

Cat. No.: B15117602
M. Wt: 336.4 g/mol
InChI Key: BBQXLOJKADVKKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is a complex organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the cyclopropyl group and the piperazine ring. The final step involves the attachment of the pyrimidine moiety. Common reagents used in these reactions include cyclopropyl bromide, piperazine, and 5-methylpyrimidine-2-amine. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process is scaled up from laboratory conditions, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification methods such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various alkylated or acylated derivatives.

Scientific Research Applications

9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to influence gene expression. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A fluoroquinolone antibiotic with a similar piperazine moiety.

    Piperazine derivatives: Compounds like 1-(4-methylpiperazin-1-yl)-2-(2-pyridyl)ethanone, which share the piperazine ring structure.

    Pyrimidine analogs: Compounds such as 5-fluorouracil, which contain the pyrimidine moiety.

Uniqueness

9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-9H-purine is unique due to the combination of its cyclopropyl, piperazine, and pyrimidine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H20N8

Molecular Weight

336.4 g/mol

IUPAC Name

9-cyclopropyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]purine

InChI

InChI=1S/C17H20N8/c1-12-8-18-17(19-9-12)24-6-4-23(5-7-24)15-14-16(21-10-20-15)25(11-22-14)13-2-3-13/h8-11,13H,2-7H2,1H3

InChI Key

BBQXLOJKADVKKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.